![molecular formula C15H15NO3S B2481265 N-benzyl-2-(phenylsulfonyl)acetamide CAS No. 639007-39-9](/img/structure/B2481265.png)
N-benzyl-2-(phenylsulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-2-(phenylsulfonyl)acetamide” is a chemical compound with the molecular formula C15H15NO3S . It has an average mass of 289.349 Da and a monoisotopic mass of 289.077271 Da .
Synthesis Analysis
The synthesis of N-benzyl-2-(phenylsulfonyl)acetamide involves a solution of corresponding phenylacetic acids, benzenesulfonamide, 4-dimethyaminopyridine (DMAP), and 1-[3-(dimethyamino)-propyl]-3-ethylcarbodiimide-hydrochloride (EDCI) in CH2Cl2 . The mixture is stirred at room temperature for 12 hours, then cooled to 5℃ and acidified to pH 1 with the addition of HCl aqueous solution . The resulting mixture is then extracted with CH2Cl2, and the combined organic layers are washed with H2O and brine, dried over Na2SO4, and evaporated in vacuo . The residue is subjected to silica gel chromatography to afford the compounds .Molecular Structure Analysis
The molecular structure of N-benzyl-2-(phenylsulfonyl)acetamide consists of a benzyl group attached to the nitrogen atom of an acetamide group, which is further substituted with a phenylsulfonyl group .Physical And Chemical Properties Analysis
N-benzyl-2-(phenylsulfonyl)acetamide has a molecular formula of C15H15NO3S, an average mass of 289.349 Da, and a monoisotopic mass of 289.077271 Da .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(benzenesulfonyl)-N-benzylacetamide, also known as N-benzyl-2-(phenylsulfonyl)acetamide:
Pharmaceutical Development
2-(Benzenesulfonyl)-N-benzylacetamide has shown potential in pharmaceutical development, particularly as a scaffold for designing new drugs. Its unique chemical structure allows for modifications that can enhance biological activity, making it a valuable starting point for developing new therapeutic agents .
Antimicrobial Agents
Research has indicated that derivatives of N-benzyl-2-(phenylsulfonyl)acetamide exhibit significant antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, showing promising results in inhibiting microbial growth. This makes them potential candidates for developing new antimicrobial drugs .
Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies, particularly in the context of protease inhibitors. Its structure allows it to interact with enzyme active sites, providing insights into enzyme mechanisms and aiding in the design of potent inhibitors for therapeutic use .
Fluorescent Probes
N-benzyl-2-(phenylsulfonyl)acetamide derivatives have been employed as fluorescent probes in biochemical assays. These probes are useful for detecting and quantifying biomolecules in various biological samples due to their high sensitivity and specificity .
Organic Synthesis
In organic chemistry, 2-(benzenesulfonyl)-N-benzylacetamide serves as a versatile intermediate for synthesizing complex molecules. Its reactivity allows for the formation of various chemical bonds, facilitating the synthesis of heterocyclic compounds and other valuable chemical entities .
Material Science
The compound has applications in material science, particularly in the development of new polymers and materials with unique properties. Its incorporation into polymer matrices can enhance material properties such as thermal stability, mechanical strength, and chemical resistance .
Biological Imaging
Due to its fluorescent properties, N-benzyl-2-(phenylsulfonyl)acetamide is used in biological imaging techniques. It helps in visualizing cellular processes and structures, providing valuable information for biomedical research and diagnostics .
Chemical Sensors
The compound is also employed in the development of chemical sensors. These sensors can detect specific analytes in environmental and clinical samples, making them useful for monitoring pollutants, toxins, and other substances of interest .
SpringerLink Oriental Journal of Chemistry SpringerLink SpringerLink SpringerLink SpringerLink ChemSpider
Mechanism of Action
Target of Action
It’s known that sulfonylurea drugs, which have a similar structure, primarily target the pancreatic β-cells . They improve glucose and lipid levels by stimulating insulin secretion .
Mode of Action
Sulfonyl fluorides, a group to which this compound belongs, are known to covalently modify the hydroxyl of serine residues . This modification can significantly alter the function of the target protein, leading to changes in cellular processes .
Biochemical Pathways
Sulfonyl fluorides are known to interact with a variety of biochemical pathways, depending on the specific target proteins they modify .
Pharmacokinetics
Sulfonylurea drugs, which have a similar structure, are known to be well-absorbed orally and are extensively metabolized in the liver .
Result of Action
Sulfonylurea drugs, which have a similar structure, are known to stimulate insulin secretion, leading to a decrease in blood glucose levels .
properties
IUPAC Name |
2-(benzenesulfonyl)-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c17-15(16-11-13-7-3-1-4-8-13)12-20(18,19)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCPGZZWXZFZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49821534 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(benzenesulfonyl)-N-benzylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.